molecular formula C13H12N4 B11752763 1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)

1,1'-(5-Methyl-1,3-phenylene)bis(1H-imidazole)

Cat. No.: B11752763
M. Wt: 224.26 g/mol
InChI Key: HSBLUAWXVOCIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) is a chemical compound with the molecular formula C13H12N4. It is a derivative of imidazole, featuring two imidazole rings connected by a 5-methyl-1,3-phenylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) typically involves the reaction of 5-methyl-1,3-phenylenediamine with imidazole under specific conditions. The reaction is often carried out in the presence of a catalyst, such as erbium triflate, to facilitate the formation of the imidazole rings .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality and yield of the product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis(1H-imidazole) primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes exhibit unique properties due to the interactions between the imidazole rings and the metal centers. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions used .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-(3-imidazol-1-yl-5-methylphenyl)imidazole

InChI

InChI=1S/C13H12N4/c1-11-6-12(16-4-2-14-9-16)8-13(7-11)17-5-3-15-10-17/h2-10H,1H3

InChI Key

HSBLUAWXVOCIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.